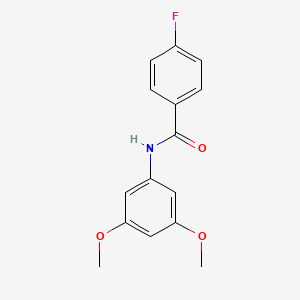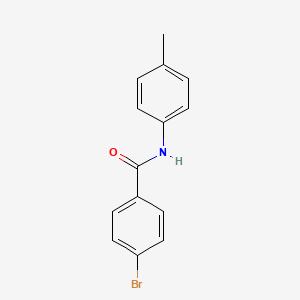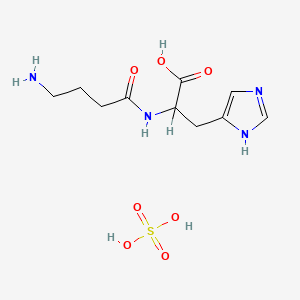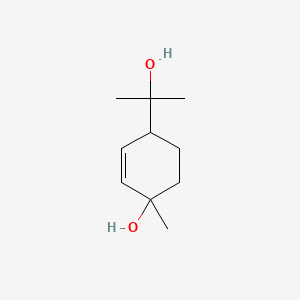
piperazine-1,4-diylbis(thiophen-2-ylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
piperazine-1,4-diylbis(thiophen-2-ylmethanone) is an organic compound that features a piperazine ring substituted with two thienyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine-1,4-diylbis(thiophen-2-ylmethanone) typically involves the reaction of piperazine with 2-thienylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
piperazine-1,4-diylbis(thiophen-2-ylmethanone) can undergo various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thienyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thienyl derivatives.
Applications De Recherche Scientifique
piperazine-1,4-diylbis(thiophen-2-ylmethanone) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of piperazine-1,4-diylbis(thiophen-2-ylmethanone) is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thienyl and piperazine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-indol-4-yl)piperazino(2-thienyl)methanone
- (2-[4-(2-thienylcarbonyl)piperazin-1-yl]ethyl)amine
- Piperazinyl 2-(2-thienyl)cyclopropyl ketone
Uniqueness
piperazine-1,4-diylbis(thiophen-2-ylmethanone) is unique due to the presence of two thienyl groups attached to a piperazine ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H14N2O2S2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
[4-(thiophene-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C14H14N2O2S2/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h1-4,9-10H,5-8H2 |
Clé InChI |
URZLGZSGBBNZCT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CC=CS3 |
SMILES canonique |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B1633738.png)



![Phenol, 2(or 4)-[[bis(2-hydroxyethyl)amino]methyl]-](/img/structure/B1633749.png)
